1-(Hydroxymethyl)naphthalene-2-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)naphthalene-2-acetonitrile is a chemical compound with the molecular formula C13H11NO It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxymethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)naphthalene-2-acetonitrile typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxymethyl and acetonitrile groups. One common method involves the reaction of 2-naphthaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction to yield the hydroxymethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organometallic reagents can be employed.
Major Products Formed:
Oxidation: Formation of 1-(formyl)naphthalene-2-acetonitrile or 1-(carboxyl)naphthalene-2-acetonitrile.
Reduction: Formation of 1-(hydroxymethyl)naphthalene-2-ethylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)naphthalene-2-acetonitrile has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(Hydroxymethyl)naphthalene-2-carboxylic acid
- 1-(Hydroxymethyl)naphthalene-2-amine
- 1-(Hydroxymethyl)naphthalene-2-methanol
Comparison: Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various chemical transformations and biological interactions .
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-11-6-5-10-3-1-2-4-12(10)13(11)9-15/h1-6,15H,7,9H2 |
InChI Key |
DDUHFGLETGOUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.